

# Toxicological Profile of Danshen and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Danshenxinkun A |           |
| Cat. No.:            | B152627         | Get Quote |

Disclaimer: This technical guide summarizes the available toxicological data for Danshen (Salvia miltiorrhiza) and its major derivatives, such as Danshensu and Danshen injection. It is important to note that no specific toxicological studies for a substance named "Danshenxinkun A" were identified in the public domain at the time of this review. Therefore, the information presented herein serves as a general overview of the safety profile of related and well-researched Danshen products and may not be directly applicable to "Danshenxinkun A." Researchers and drug development professionals are advised to conduct specific toxicological evaluations for any new Danshen-derived product.

## **Executive Summary**

Danshen, the dried root of Salvia miltiorrhiza, is a traditional Chinese medicine widely used for the treatment of cardiovascular and cerebrovascular diseases.[1][2] This guide provides a comprehensive overview of the toxicological screening of various Danshen preparations, focusing on acute and sub-chronic toxicity studies. The available data from preclinical studies in animal models suggest a generally low toxicity profile for Danshen and its components. However, some adverse effects have been observed at high doses, highlighting the importance of proper dose determination and safety monitoring. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the evaluation of Danshen-based therapeutics.

### **Acute Toxicity**



Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose administration.

# **Quantitative Data Summary**



| Substance                                 | Animal<br>Model | Route of<br>Administrat<br>ion | LD50 /<br>Maximum<br>Dose                        | Key<br>Findings                                                                                          | Reference |
|-------------------------------------------|-----------------|--------------------------------|--------------------------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| Danshensu                                 | Mice            | Intravenous                    | 2356.33<br>mg/kg                                 | Dose- dependent adverse effects on general behavior and mortality. NOAEL: 1835 mg/kg, LOAEL: 2000 mg/kg. | [3]       |
| Danshensu                                 | Rats            | Intravenous                    | >1500 mg/kg                                      | No signs of toxicity or mortality at the maximum practical dosage.                                       | [3]       |
| Danshen<br>Injection                      | Rats            | Intravenous                    | 32 g/kg<br>(administered<br>twice in one<br>day) | Struggling at the moment of injection, but no mortality or other signs of toxicity over 14 days.         | [4]       |
| Depside Salt<br>Injection from<br>Danshen | Not Specified   | Not Specified                  | 1.49 g/kg<br>(95% CI:<br>1.29-1.72<br>g/kg)      | Not specified in the abstract.                                                                           | [5]       |



LD50: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

### **Experimental Protocols**

Acute Toxicity Study of Danshensu in Mice

- · Test System: Mice.
- Route of Administration: Intravenous.
- Dose Levels: Multiple dose levels to determine the LD50.
- Observation Period: Not specified, but typically 14 days for acute toxicity studies.
- Parameters Observed: General behavior, signs of toxicity, and mortality.
- Data Analysis: Calculation of the medial lethal dose (LD50).

Acute Toxicity Study of Danshen Injection in Rats

- Test System: Sprague-Dawley rats (10 males and 10 females).
- Route of Administration: Intravenous.
- Dose Level: 32 g/kg body weight, administered twice in one day.
- Observation Period: 14 days.
- Parameters Observed: General behavior, adverse effects, and mortality.

### **Sub-chronic Toxicity**

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days.

### **Quantitative Data Summary**



| Substanc<br>e        | Animal<br>Model            | Route of<br>Administr<br>ation | Dose<br>Levels                      | Duration | Key<br>Findings                                                                                                                                                               | Referenc<br>e |
|----------------------|----------------------------|--------------------------------|-------------------------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Danshensu            | Rats                       | Intraperiton<br>eal            | 50, 150,<br>450<br>mg/kg/day        | 90 days  | No mortality or changes in body weight, food consumptio n, hematolog y, serum chemistry, organ weights, or pathology. Transient writhing was observed in the 450 mg/kg group. | [3]           |
| Danshen<br>Injection | Sprague-<br>Dawley<br>Rats | Intravenou<br>s                | 0, 1.92,<br>5.76, 19.20<br>g/kg/day | 13 weeks | No mortality or adverse effects on food consumptio n. An effect on body weight gain was noted. A significant                                                                  | [4]           |



|                                     |                |                  |                               |           | decrease in triglyceride s and an increase in total bilirubin were considered treatment- related. Dose- dependent focal inflammatio n at the injection |     |
|-------------------------------------|----------------|------------------|-------------------------------|-----------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
|                                     |                |                  |                               |           | site.<br>NOAEL:<br>5.76 g/kg<br>bw/day.                                                                                                                |     |
| Depside Salt Injection from Danshen | Beagle<br>Dogs | Not<br>Specified | <80 mg/kg<br>and 320<br>mg/kg | Long-term | Doses less<br>than 80<br>mg/kg<br>were<br>considered<br>safe, while<br>320 mg/kg<br>was toxic.                                                         | [5] |

NOAEL: No-Observed-Adverse-Effect Level.

## **Experimental Protocols**

Sub-chronic Toxicity Study of Danshensu in Rats

• Test System: Rats.



- Route of Administration: Daily intraperitoneal injection.
- Dose Levels: 50, 150, and 450 mg/kg.
- Duration: 90 days.
- Parameters Observed: Mortality, body weight, food consumption, hematological and serum chemistry parameters, organ weights, gross pathology, and histopathology.

Sub-chronic Toxicity Study of Danshen Injection in Rats

- Test System: Sprague-Dawley rats (15 per group per sex).
- Route of Administration: Intravenous.
- Dose Levels: 0, 1.92, 5.76, and 19.20 g/kg per day.
- Duration: 13 weeks, with a 2-week recovery period.
- Parameters Observed: Mortality, clinical signs, body weight, food intake, hematology,
   biochemical parameters, organ weight, and histopathology (control and high-dose groups).

# Safety Pharmacology and Other Toxicological Information

Post-marketing safety evaluations and other studies have provided additional insights into the safety profile of Danshen preparations. A study on a depside salt injection made from Danshen identified adverse drug reactions (ADRs) such as digestive disorders, drug-induced erythrocyte deformation, and mild hemolysis.[5] The most common ADRs reported through a spontaneous reporting system included headache, dizziness, flushing, and skin itching.[5] However, other studies indicated no irritative effects on local tissues or blood vessels, and no allergic reactions. [5]

# **Potential Mechanisms of Action and Toxicity**

The therapeutic effects of Danshen are attributed to its active components, primarily tanshinones and phenolic acids like salvianolic acid B.[6] These compounds are known to



modulate various signaling pathways. While these pathways are primarily associated with therapeutic effects, they could also be involved in potential toxicity at high concentrations.

# Signaling Pathways Modulated by Danshen Components

Network pharmacology studies have suggested that the mechanisms of Danshen in treating various conditions are related to the modulation of specific signaling pathways. For instance, in the context of anemia, the Jak-STAT signaling pathway has been identified as a significant target.[7][8] For myelofibrosis, the JAK-STAT and TGF-β signaling pathways are implicated.[9]

The neuroprotective effects of phenolic acids in Danshen are believed to be mediated through the inhibition of caspase activation and upregulation of protective proteins like Bcl-2.[6]

# Visualizations Experimental Workflows



Click to download full resolution via product page

Caption: General workflow for an acute toxicity study.





Click to download full resolution via product page

Caption: General workflow for a sub-chronic toxicity study.

### **Signaling Pathway**





Click to download full resolution via product page

Caption: Postulated Jak-STAT signaling pathway modulation by Danshen.

### Conclusion



The available toxicological data for Danshen and its derivatives indicate a relatively safe profile at therapeutic doses. Acute toxicity studies in rodents show high LD50 values, and sub-chronic studies have established no-observed-adverse-effect levels. However, at higher doses, some adverse effects, including local inflammation at the injection site and transient behavioral changes, have been noted. Post-marketing data also point to some manageable adverse reactions. The modulation of signaling pathways like Jak-STAT by Danshen components appears to be central to its therapeutic effects, and further research is needed to fully elucidate any potential off-target effects at toxic doses. It is imperative that any new formulation, such as "Danshenxinkun A," undergoes a thorough and specific toxicological evaluation to establish its safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute and subchronic toxicity of danshensu in mice and rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and sub-chronic toxicity studies of Danshen injection in Sprague-Dawley rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postmarketing safety evaluation: depside salt injection made from Danshen (Radix Salviae Miltiorrhizae) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 7. Network pharmacology-based approach to understand the effect and mechanism of Danshen against anemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Mechanism of Danshen against Myelofibrosis by Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Toxicological Profile of Danshen and Its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152627#toxicological-screening-of-danshenxinkun-a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com